molecular formula C23H17Cl2N3O2S B11220866 N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B11220866
M. Wt: 470.4 g/mol
InChI Key: TZUDGUFRUGGZJX-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes multiple functional groups such as chlorophenyl, oxo, sulfanylidene, and carboxamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid with formamide under acidic conditions.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced through Friedel-Crafts alkylation reactions using chlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Sulfanylidene Group: The sulfanylidene group is introduced by reacting the intermediate with a sulfurizing agent such as Lawesson’s reagent.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Substituted quinazoline derivatives.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting various diseases, including infectious diseases and inflammatory conditions.

    Biological Research: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
  • N-[(4-chlorophenyl)methyl]-3-[(3-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Uniqueness

N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H17Cl2N3O2S

Molecular Weight

470.4 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C23H17Cl2N3O2S/c24-17-7-4-14(5-8-17)13-28-22(30)19-9-6-16(11-20(19)27-23(28)31)21(29)26-12-15-2-1-3-18(25)10-15/h1-11H,12-13H2,(H,26,29)(H,27,31)

InChI Key

TZUDGUFRUGGZJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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